molecular formula C21H26BrClN2O B12493367 1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine

1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine

Cat. No.: B12493367
M. Wt: 437.8 g/mol
InChI Key: BANBPNNLXARKHO-UHFFFAOYSA-N
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Description

The compound ({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine is a complex organic molecule that features a combination of bromine, chlorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with bromine and chlorine atoms. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ({3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}methyl)[(1-ethylpyrrolidin-2-yl)methyl]amine apart is its unique combination of functional groups, which may confer specific properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.

Properties

Molecular Formula

C21H26BrClN2O

Molecular Weight

437.8 g/mol

IUPAC Name

N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C21H26BrClN2O/c1-2-25-11-3-4-19(25)14-24-13-17-7-10-21(20(22)12-17)26-15-16-5-8-18(23)9-6-16/h5-10,12,19,24H,2-4,11,13-15H2,1H3

InChI Key

BANBPNNLXARKHO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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